3,4,3-Li(1,2-hopo)

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-Butanediylbis(N-(3-(((1,6-dihydro-1-hydroxy-6-oxo-2-pyridinyl)carbonyl)amino)propyl)-1,6-dihydro-1-hydroxy-6-oxo-2-pyridinecarboxamide) involves multiple steps. The process typically starts with the preparation of the pyridinecarboxamide derivatives, followed by their coupling with a butanediyl linker. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N,N’-1,4-Butanediylbis(N-(3-(((1,6-dihydro-1-hydroxy-6-oxo-2-pyridinyl)carbonyl)amino)propyl)-1,6-dihydro-1-hydroxy-6-oxo-2-pyridinecarboxamide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine rings.

Substitution: The compound can undergo substitution reactions, particularly at the amide and pyridine positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Aplicaciones Científicas De Investigación

Therapeutic Applications

Metal Chelation Therapy

3,4,3-Li(1,2-HOPO) has been extensively studied as a chelating agent for the decorporation of actinides and lanthanides from biological systems. It has shown superior efficacy compared to traditional chelators like diethylenetriaminepentaacetic acid (DTPA). In rodent models, this ligand effectively reduced the body burden of radioactive isotopes such as Eu, U, Pu, and Am. The compound facilitated significant excretion of these metals through fecal pathways, demonstrating its potential for treating internal contamination by radioactive materials .

Radiolabeling and Imaging

The ability of 3,4,3-Li(1,2-HOPO) to form stable complexes with lanthanides makes it suitable for radiolabeling applications in medical imaging. Its luminescent properties allow it to act as an antenna that enhances the emission of lanthanides in both visible and near-infrared ranges. This characteristic is particularly useful in developing contrast agents for magnetic resonance imaging (MRI) and other imaging modalities .

Environmental Applications

Actinide Separation Technologies

Due to its strong binding affinity for actinides such as uranium and plutonium, 3,4,3-Li(1,2-HOPO) is being explored for applications in nuclear waste management. The ligand's ability to selectively chelate actinides over other metal ions can be leveraged to improve separation processes in spent nuclear fuel reprocessing . Its effectiveness under radiation environments further enhances its applicability in scenarios involving radioactive waste .

Chemical Properties and Stability

Thermodynamic Stability

The complexation of 3,4,3-Li(1,2-HOPO) with various lanthanide ions has been characterized through luminescence spectroscopy. The stability constants for these complexes indicate that the ligand forms highly stable complexes across the lanthanide series, with stability constants ranging from pM for La to pM for Yb. These values underscore its potential as a robust chelator in both therapeutic and environmental applications .

Radiolytic Stability

Research indicates that 3,4,3-Li(1,2-HOPO) maintains its structural integrity in aqueous solutions even under high radiation doses. Studies employing electron pulse irradiation have shown that while the ligand interacts with radiation-induced radicals, it does not undergo complete degradation. This property is crucial for its application in environments where radiation exposure is a concern .

Case Studies

Mecanismo De Acción

The compound exerts its effects through chelation, where it binds to metal ions via its pyridinecarboxamide groups. This binding forms stable complexes that can be easily detected or removed. The molecular targets include metal ions such as gadolinium, and the pathways involved are primarily related to metal ion transport and detoxification .

Comparación Con Compuestos Similares

Similar Compounds

Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent used for metal ion binding.

Ethylenediaminetetraacetic acid (EDTA): Widely used in various applications for its metal chelation properties.

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Commonly used in medical imaging for its strong metal-binding capabilities.

Uniqueness

N,N’-1,4-Butanediylbis(N-(3-(((1,6-dihydro-1-hydroxy-6-oxo-2-pyridinyl)carbonyl)amino)propyl)-1,6-dihydro-1-hydroxy-6-oxo-2-pyridinecarboxamide) is unique due to its high specificity and affinity for gadolinium ions, making it particularly valuable in medical imaging applications. Its structure allows for strong and stable complex formation, which is crucial for effective imaging .

Propiedades

Número CAS |

110874-36-7 |

|---|---|

Fórmula molecular |

C34H38N8O12 |

Peso molecular |

750.7 g/mol |

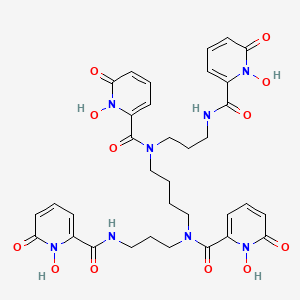

Nombre IUPAC |

1-hydroxy-N-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[4-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide |

InChI |

InChI=1S/C34H38N8O12/c43-27-13-3-9-23(39(27)51)31(47)35-17-7-21-37(33(49)25-11-5-15-29(45)41(25)53)19-1-2-20-38(34(50)26-12-6-16-30(46)42(26)54)22-8-18-36-32(48)24-10-4-14-28(44)40(24)52/h3-6,9-16,51-54H,1-2,7-8,17-22H2,(H,35,47)(H,36,48) |

Clave InChI |

KUWKQASGHNTJAT-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=CC=CC(=O)N2O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)O |

SMILES canónico |

C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=CC=CC(=O)N2O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,5,10,14-tetra(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane 3,4,3-LI(1,2-HOPO) 3,4,3LI(1,2-HOPO) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.